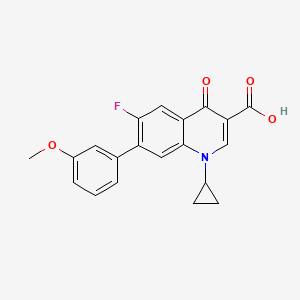

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-methoxyphenyl)-4-oxo-

描述

The compound 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-methoxyphenyl)-4-oxo- belongs to the fluoroquinolone (FQ) class of antibacterial agents. Structurally, it features:

- A cyclopropyl group at position 1, which enhances Gram-positive activity and reduces toxicity .

- Fluorine at position 6, improving DNA gyrase/topoisomerase IV binding and broadening the antibacterial spectrum .

- A 4-methoxyphenyl substituent at position 7, which distinguishes it from classical FQs that typically have piperazinyl or pyrrolidinyl groups at this position. This modification may influence lipophilicity, pharmacokinetics, and resistance profiles .

- The 4-oxo-1,4-dihydroquinoline core, common to all FQs, critical for antibacterial activity via inhibition of bacterial enzymes .

属性

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(3-methoxyphenyl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO4/c1-26-13-4-2-3-11(7-13)14-9-18-15(8-17(14)21)19(23)16(20(24)25)10-22(18)12-5-6-12/h2-4,7-10,12H,5-6H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCESGLCNKHGCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934455 | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152247-02-4 | |

| Record name | CP 80080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152247024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Quinolinecarboxylic acid derivatives, particularly those featuring modifications such as cyclopropyl and fluorine substitutions, have garnered attention for their biological activities. This article focuses on the compound 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-methoxyphenyl)-4-oxo- , examining its antibacterial properties, structure-activity relationships, and potential therapeutic applications.

Antibacterial Properties

Research has demonstrated that various derivatives of 3-quinolinecarboxylic acid exhibit significant antibacterial activity. For example, a series of amino-substituted derivatives were synthesized and evaluated for their efficacy against Escherichia coli, with notable results indicating that certain substitutions enhance potency. Specifically, derivatives with methylamino groups at the 1-position and piperazinyl groups at the 7-position showed promising in vitro and in vivo antibacterial activity comparable to known agents like pefloxacin and norfloxacin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents in enhancing biological activity. For instance, compounds with a cyclopropyl moiety at the N1 position exhibited improved antibacterial potency compared to their ethyl counterparts. The presence of a 5-methyl group was found to enhance activity in certain analogs, while its replacement with larger alkyl groups often resulted in decreased efficacy .

Table 1: Summary of Antibacterial Activity

| Compound Name | Substituents | MIC (µg/mL) | In Vivo Potency (mg/kg) |

|---|---|---|---|

| Amifloxacin | 1-Methylamino, 7-Piperazinyl | 0.25 | 1.0 (po), 0.6 (sc) |

| Compound A | Cyclopropyl, Fluoro | TBD | TBD |

| Compound B | Ethyl, Fluoro | TBD | TBD |

Therapeutic Applications

Beyond antibacterial properties, some derivatives of 3-quinolinecarboxylic acid have been explored for their potential in treating autoimmune disorders. For example, studies involving the acute experimental autoimmune encephalomyelitis (aEAE) model in mice showed that specific quinolinecarboxamide derivatives could significantly inhibit disease progression .

Case Study: Efficacy in Autoimmune Disorders

In a study assessing the therapeutic effects of selected quinoline derivatives on aEAE, compounds were administered at varying doses. The results indicated a marked reduction in clinical symptoms among treated groups compared to controls, suggesting that structural modifications could lead to effective treatments for autoimmune conditions.

In Vitro and In Vivo Studies

In vitro studies have shown that certain derivatives possess excellent antibacterial activity against various strains of bacteria. For example, compounds containing specific fluorine substitutions demonstrated enhanced growth inhibition against E. coli and other pathogens . In vivo assessments further corroborated these findings, with several compounds displaying comparable or superior efficacy to established antibiotics.

科学研究应用

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C18H17F4N3O3

- Molecular Weight : 399.3 g/mol

- IUPAC Name : 1-cyclopropyl-6-fluoro-4-oxo-7-(4-methoxyphenyl)-1,4-dihydroquinoline-3-carboxylic acid

The structure of the compound allows for interactions with biological systems, making it a candidate for various pharmacological applications.

Antibacterial Applications

One of the most notable applications of this compound is its antibacterial activity . Research indicates that derivatives of quinolinecarboxylic acids exhibit significant effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa . The mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Case Studies on Antibacterial Efficacy

- Study on Derivatives : A study demonstrated that derivatives similar to 3-quinolinecarboxylic acid showed superior antibacterial properties when compared to traditional antibiotics. The modifications in the cyclopropyl and fluorine groups enhanced the binding affinity to bacterial enzymes .

- In Vivo Studies : In vivo experiments have shown that formulations containing this compound can effectively treat infections caused by resistant bacterial strains in animal models, suggesting a potential for clinical applications in treating human infections .

Pharmaceutical Development

The compound is also being explored in the context of pharmaceutical development , particularly for its potential as a new class of antibiotics. Its unique structure allows for modifications that could lead to enhanced efficacy and reduced side effects compared to existing antibiotics.

Development Processes

The synthesis processes for this compound have been optimized to improve yield and purity, making it suitable for large-scale pharmaceutical production. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure quality control during the manufacturing process .

Research Applications

In addition to its antibacterial properties, 3-quinolinecarboxylic acid derivatives are used in various research applications:

- Biochemical Studies : Researchers utilize this compound to study enzyme interactions and mechanisms of drug resistance in bacteria.

- Synthetic Chemistry : The compound serves as a building block in synthetic organic chemistry, allowing chemists to explore new derivatives with potentially useful biological activities .

Potential Future Directions

The ongoing research into 3-quinolinecarboxylic acid suggests several future directions:

- Combination Therapies : Investigating the efficacy of this compound in combination with other antibiotics could lead to synergistic effects that enhance treatment outcomes against resistant infections.

- Targeted Drug Delivery : Developing delivery systems that target specific bacterial strains could maximize the therapeutic effects while minimizing side effects.

相似化合物的比较

Structural Modifications and Antibacterial Activity

Key structural variations among FQs occur at positions 1, 6, 7, and 6. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected FQs

Key Findings from Comparative Studies

Position 7 Modifications :

- Piperazinyl/Pyrrolidinyl Groups (e.g., ciprofloxacin, PD 117558): Improve water solubility and Gram-negative coverage but may face resistance due to common use .

- Aryl Groups (e.g., target compound, Compound 14):

- However, reduced solubility may limit oral bioavailability .

- 3,5-Dimethyl-4-methoxyphenyl (Compound 14): Demonstrates sub-µg/mL MICs, suggesting that electron-donating groups at position 7 synergize with the 4-oxo core for enhanced gyrase binding .

Fluorine Substitutions: Monofluoro at position 6 (target compound, ciprofloxacin) balances Gram-positive and Gram-negative activity. Difluoro at positions 6 and 8 (PD 117558) or 6 and 7 (1-Cyclopropyl-6,7-difluoro-...) broadens spectrum but may increase toxicity risks .

Finafloxacin’s 8-cyano group improves stability in acidic environments .

Pharmacokinetic and Resistance Considerations

- Solubility : Piperazinyl derivatives (e.g., ciprofloxacin) exhibit higher aqueous solubility, favoring oral administration. The target compound’s 4-methoxyphenyl group may require prodrug strategies to improve bioavailability .

- Resistance Evasion : Bulky substituents at position 7 (e.g., 4-methoxyphenyl, hexahydropyrrolo-oxazinyl) reduce susceptibility to mutations in gyrase/topoisomerase IV, a common resistance mechanism .

- Spectrum : The target compound’s structure suggests stronger Gram-positive activity, akin to moxifloxacin, but empirical data are needed to confirm .

准备方法

Alternative Decarboxylation Strategies

In CN102924374B , decarboxylation of quinoline-2,4-dicarboxylic acid in m-xylene under reflux achieves similar results, albeit with lower selectivity (70–75% yield). The choice of solvent (anisole vs. m-xylene) impacts reaction kinetics and byproduct formation, with anisole offering superior thermal stability.

Oxidation and Functional Group Interconversion

The 4-oxo group is introduced early in the synthesis via the Gould-Jacobs cyclization but may require reinforcement through oxidation. Treatment of 1,4-dihydroquinoline intermediates with potassium permanganate in basic aqueous conditions (pH 10–12) ensures complete oxidation to the 4-oxo state. Over-oxidation is mitigated by maintaining temperatures below 45°C.

Comparative Analysis of Synthetic Routes

常见问题

Q. What are the key structural features influencing the antibacterial activity of this compound?

The compound’s antibacterial activity is influenced by its 7-(4-methoxyphenyl) substituent, which enhances lipophilicity and target binding, and the cyclopropyl group at position 1, which stabilizes the DNA gyrase interaction. The 6-fluoro and 4-oxo groups are critical for disrupting bacterial DNA replication . Structural analogs with substitutions at position 7 (e.g., piperazinyl or nitroso-piperazinyl groups) show variable potency, emphasizing the role of electronic and steric effects at this position .

Q. How is this compound typically synthesized, and what intermediates are critical?

A common synthesis route involves:

- Step 1 : Condensation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(N,N-dimethylamino)acrylate to form the quinoline core.

- Step 2 : Cyclopropane introduction via nucleophilic substitution using cyclopropylamine.

- Step 3 : Substitution at position 7 with 4-methoxyphenyl via Suzuki coupling or direct aromatic substitution . Key intermediates include ethyl ester derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), which are hydrolyzed to the final carboxylic acid .

Q. What analytical methods are used to characterize this compound?

- HPLC-MS : For purity assessment and quantification of synthetic yield.

- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms substituent positions (e.g., R factor = 0.067, data-to-parameter ratio = 15.4 in nitroso-piperazinyl analogs) .

- NMR spectroscopy : ¹⁹F and ¹H NMR identify fluorine environments and aromatic proton coupling patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when introducing the 4-methoxyphenyl group?

Low yields during Suzuki coupling at position 7 are often due to steric hindrance from the cyclopropyl group. Mitigation strategies include:

- Using Pd(PPh₃)₄ with microwave-assisted heating to enhance reaction kinetics.

- Pre-activating the boronic acid (4-methoxyphenylboronic acid) via pinacol ester formation to improve coupling efficiency . Contradictory reports on optimal catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) suggest systematic screening is necessary .

Q. How do structural modifications at position 7 affect activity against resistant bacterial strains?

- Piperazinyl derivatives : Exhibit broad-spectrum activity but reduced efficacy against Gram-positive strains due to efflux pump recognition.

- Nitroso-piperazinyl analogs : Show enhanced penetration in biofilms but lower solubility, requiring co-solvents (e.g., DMSO) in in vitro assays .

- 4-Methoxyphenyl substitution : Improves activity against methicillin-resistant Staphylococcus aureus (MRSA) by increasing membrane affinity, as evidenced by logP values >2.5 .

Q. What methodologies resolve discrepancies in structure-activity relationship (SAR) data for fluoroquinolone analogs?

Contradictory SAR data (e.g., conflicting MIC values for similar substituents) can arise from:

- Assay variability : Standardize broth microdilution protocols (CLSI guidelines) to minimize inter-lab differences.

- Crystallographic analysis : Compare binding modes of analogs with bacterial gyrase (e.g., 7-methoxy vs. 7-nitroso-piperazinyl) to explain activity shifts .

- Molecular dynamics simulations : Model substituent interactions with gyrase ATP-binding pockets to rationalize empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。